Minocycline dihydrochloride

Beschreibung

Evolution of Minocycline (B592863) Research Beyond Antimicrobial Activity

The trajectory of minocycline research has markedly pivoted from its primary role as an antibiotic to the exploration of its non-antibiotic functionalities. nih.govresearchgate.netnih.gov For years, its therapeutic application was predominantly in treating conditions like acne vulgaris and various sexually transmitted diseases. nih.govresearchgate.net However, a growing body of evidence began to reveal that tetracyclines, and minocycline in particular, possess a range of biological effects that are not linked to their ability to inhibit bacterial protein synthesis. researchgate.netnih.govnih.gov

This evolution in understanding was fueled by observations of minocycline's influence on inflammatory and immune processes. nih.govresearchgate.net Pre-clinical studies in various experimental models started to consistently demonstrate its beneficial effects in diseases with an inflammatory basis, such as dermatitis, periodontitis, and even autoimmune disorders. nih.govresearchgate.netnih.gov This spurred a new wave of investigation into the molecular mechanisms underpinning these non-antimicrobial actions, fundamentally altering the course of minocycline research.

Contemporary Academic Perspectives on Minocycline Dihydrochloride (B599025) as a Multifunctional Compound

In the current academic sphere, minocycline dihydrochloride is increasingly viewed as a multifunctional or pleiotropic agent, exhibiting a diverse range of pharmacological effects. nih.govbiorxiv.orgresearchgate.net This perspective is supported by extensive research demonstrating its anti-inflammatory, anti-apoptotic, antioxidant, and neuroprotective properties. nih.govnih.govnih.govnih.gov The ability of minocycline to readily cross the blood-brain barrier further enhances its potential as a therapeutic agent for neurological disorders. nih.govresearchgate.net

The compound's multifaceted nature stems from its ability to modulate various cellular and molecular pathways. nih.govbohrium.com It has been shown to inhibit the activity of several key enzymes involved in inflammation and tissue degradation, such as matrix metalloproteinases (MMPs), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov Furthermore, minocycline can influence immune cell activation and proliferation, reduce the production of pro-inflammatory cytokines, and inhibit apoptosis (programmed cell death). nih.govucalgary.ca These diverse mechanisms of action have solidified the contemporary view of minocycline as a compound with a much broader therapeutic potential than initially conceived. researchgate.netnih.gov

Table 1: Multifunctional Properties of this compound

| Property | Mechanism of Action | Key Molecular Targets |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory enzyme activity, reduction of inflammatory cytokine production, and modulation of immune cell activation. nih.govucalgary.ca | iNOS, COX-2, MMPs, PLA2, T-cells, microglia. nih.govucalgary.ca |

| Neuroprotective | Inhibition of microglial activation, reduction of apoptosis, and antioxidant effects. nih.govnih.govresearchgate.net | Caspases, BCL-2, MAPKs, microglia. nih.govnih.govjamanetwork.com |

| Anti-apoptotic | Inhibition of caspase activation and enhancement of anti-apoptotic protein effects. nih.govnih.gov | Caspase-1, Caspase-3, Bcl-2. nih.gov |

| Antioxidant | Direct scavenging of free radicals and inhibition of enzymes that produce reactive oxygen species. nih.govjamanetwork.com | Free radicals, iNOS, lipoxygenases. nih.govjamanetwork.com |

| Anti-cancer | Inhibition of cancer cell growth and metastasis. researchgate.netnih.gov | LYN kinase, STAT3. nih.gov |

Overview of Key Non-Antibiotic Research Avenues

The recognition of minocycline's diverse biological activities has opened up several key avenues of non-antibiotic research. These investigations span a wide range of medical fields, from neurology to oncology, and are focused on harnessing the compound's unique properties for therapeutic benefit.

One of the most prominent areas of research is in neuroprotection . nih.govnih.govnih.gov Studies have explored its potential in various models of acute neurological injury, including ischemic stroke, traumatic brain injury, and spinal cord injury. nih.govnih.gov The ability of minocycline to mitigate neuroinflammation and neuronal cell death is a central focus of this research. nih.govnih.govresearchgate.net Furthermore, its potential role in chronic neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis is under active investigation. nih.govnih.govresearchgate.net

Another significant research avenue is in the field of inflammatory and autoimmune diseases . nih.govresearchgate.net Minocycline's anti-inflammatory properties have been evaluated in models of rheumatoid arthritis, inflammatory bowel disease, and various dermatological conditions. nih.govresearchgate.net The aim is to leverage its immunomodulatory effects to manage the chronic inflammation that characterizes these disorders.

More recently, the anti-cancer properties of minocycline have garnered attention. researchgate.netnih.govnih.gov Research in this area is exploring its ability to inhibit tumor growth and metastasis. researchgate.netnih.gov Studies have shown that minocycline can interfere with signaling pathways that are crucial for cancer cell survival and proliferation. nih.gov For example, it has been found to inhibit the kinase activity of LYN, a protein involved in the metastatic spread of several cancers, including colorectal, breast, and lung cancer. nih.gov The potential for repurposing this established antibiotic for cancer therapy is a compelling area of ongoing research. nih.govaacrjournals.orgfrontiersin.org

Table 2: Key Non-Antibiotic Research Findings for this compound

| Research Area | Key Findings | Investigated Conditions |

|---|---|---|

| Neurology | Demonstrates neuroprotective effects by inhibiting microglial activation, reducing apoptosis, and possessing antioxidant properties. nih.govnih.govresearchgate.net | Ischemic stroke, Traumatic Brain Injury, Spinal Cord Injury, Alzheimer's Disease, Parkinson's Disease, Multiple Sclerosis. nih.govnih.govnih.gov |

| Dermatology | Shows efficacy in treating inflammatory skin conditions. nih.govresearchgate.net | Acne vulgaris, Rosacea, Bullous dermatoses. nih.govresearchgate.net |

| Rheumatology | Exhibits anti-inflammatory effects in models of autoimmune arthritis. nih.govresearchgate.net | Rheumatoid Arthritis. nih.govresearchgate.net |

| Gastroenterology | Demonstrates intestinal anti-inflammatory effects in experimental models of colitis. nih.gov | Inflammatory Bowel Disease. nih.gov |

| Oncology | Inhibits cancer cell metastasis by targeting specific kinase activity. nih.gov In some contexts, it can promote pro-survival proteins, but in combination with other agents, it shows synergistic anti-cancer effects. masseycancercenter.org | Colorectal Cancer, Breast Cancer, Lung Cancer, Liver Cancer, Prostate Cancer, Pancreatic Cancer. nih.govmasseycancercenter.org |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Minocycline |

| Irinotecan |

| Metronidazole |

| Celecoxib (B62257) |

| Sabutoclax |

| Doxycycline |

| Tigecycline |

| Omadacycline |

| Eravacycline |

| Sarecycline |

| Methacycline |

| Demeclocycline |

| Chloroquine |

| Metformin |

| Vitamin D |

| Itraconazole |

| Olaparib |

| Cetuximab |

| Panitumumab |

| Erlotinib |

| Gefitinib |

| Thalidomide |

| Disulfiram |

| Doxorubicin |

| Mitoxantrone |

| Bleomycin |

| Mitomycin-C |

| 5-Fluorouracil |

| TRAM-34 |

| 10-butyl ether minocycline (BEM) |

| Azelastine |

| Azlocillin |

| Bacampicillin |

| Baclofen |

| Baricitinib |

| BCG vaccine |

| Amobarbital |

| Amoxapine |

| Amoxicillin |

| Amphotericin B |

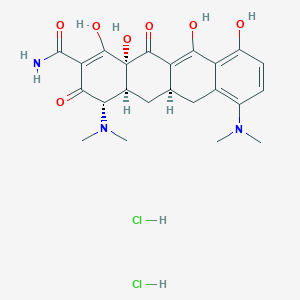

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O7.2ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);2*1H/t9-,11-,17-,23-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRONWCNHNRGLC-QVVXJPBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59046-78-5 | |

| Record name | (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Non Antibiotic Properties of Minocycline Dihydrochloride

Cellular Signaling Pathway Modulation

Minocycline (B592863) dihydrochloride's influence on cellular function is multifaceted, largely stemming from its capacity to interfere with critical signaling cascades. Research has demonstrated its role in inhibiting pro-inflammatory and apoptotic pathways while promoting cell survival and stress resistance. The following sections detail the specific interactions between minocycline and several major cellular signaling pathways.

Minocycline has been shown to be a potent inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade involved in cellular stress, inflammation, and apoptosis. researchgate.netnih.gov In various experimental models, minocycline directly or indirectly suppresses the phosphorylation and activation of p38 MAPK. For instance, in cultured rat cerebellar granule neurons, minocycline significantly inhibits the phosphorylation of p38 induced by nitric oxide (NO), thereby protecting the neurons from NO-induced cell death. nih.gov

Further research demonstrates that minocycline can directly inhibit the kinase activity of phospho-p38. researchgate.net In models of glutamate-induced neurotoxicity, minocycline not only reduces the activation of p38 and its downstream target ATF-2 but also dose-dependently inhibits the activity of the already phosphorylated p38 enzyme. researchgate.net This inhibitory action is also crucial for its effects in other contexts. In spinal microglia, minocycline's ability to attenuate morphine antinociceptive tolerance is linked to its significant inhibition of p38 MAPK activation. nih.gov This suggests that the neuroprotective and anti-inflammatory effects of minocycline are, in significant part, mediated by its targeted suppression of the p38 MAPK pathway. researchgate.netresearchgate.net

Table 1: Research Findings on Minocycline's Inhibition of p38 MAPK

| Experimental Model | Key Stimulus | Observed Effect of Minocycline | Downstream Consequence | Reference |

|---|---|---|---|---|

| Rat Cerebellar Granule Neurons | Nitric Oxide (NO) | Inhibited NO-induced phosphorylation of p38 MAPK. | Blocked neurotoxicity and neuronal death. | nih.gov |

| Rat Cerebellar Granule Neurons | Glutamate | Directly inhibited the activity of phospho-p38 in a dose-dependent manner. | Attenuated glutamate-induced apoptosis. | researchgate.net |

| Rat Spinal Microglia | Chronic Morphine | Significantly inhibited the increase in p38 MAPK activation. | Attenuated morphine antinociceptive tolerance. | nih.gov |

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling nexus for cell survival, proliferation, and growth. Minocycline's interaction with this pathway is complex and appears to be context-dependent. In some models, minocycline suppresses the PI3K/Akt pathway to achieve its therapeutic effects. For example, in a rat model of spinal cord injury (SCI), minocycline treatment was found to clearly suppress the phosphorylation of PI3K, Akt, and the downstream target mTOR, which contributed to the relief of neuropathic pain. nih.gov Similarly, minocycline was shown to inhibit vascular endothelial growth factor (VEGF)-induced migration of human aortic smooth muscle cells by downregulating the phosphorylation of the PI3K/Akt pathway. nih.gov

Conversely, in other scenarios, minocycline can activate or restore PI3K/Akt signaling that has been suppressed by a pathological insult. In a model of glutamate-induced neurotoxicity, minocycline was found to activate the Akt signaling pathway, which in turn leads to cell survival. researchgate.net This dual regulatory role suggests that minocycline can modulate the PI3K/Akt pathway to restore cellular homeostasis, either by dampening excessive activation or by reversing pathological inhibition.

Table 2: Research Findings on Minocycline's Regulation of PI3K/Akt Signaling

| Experimental Model | Key Stimulus/Condition | Observed Effect of Minocycline | Downstream Consequence | Reference |

|---|---|---|---|---|

| Rat Spinal Cord Injury | Spinal Cord Compression | Suppressed phosphorylation of PI3K, Akt, and mTOR. | Improved neuropathic pain. | nih.gov |

| Human Aortic Smooth Muscle Cells | Vascular Endothelial Growth Factor (VEGF) | Downregulated PI3K/Akt pathway phosphorylation. | Inhibited VEGF-induced cell migration. | nih.gov |

| Ovarian Cancer Cells | Hypoxia | Suppressed the AKT/mTOR/p70S6K/4E-BP1 signaling pathway. | Down-regulated HIF-1α translation. | nih.gov |

Nuclear Factor-κB (NF-κB) is a master regulator of inflammatory responses, and its inhibition is a key component of minocycline's anti-inflammatory effects. researchgate.net Minocycline has been shown to suppress NF-κB activation at multiple levels of the signaling cascade. In ovarian carcinoma cells, minocycline suppressed constitutive NF-κB activation by attenuating IκBα kinase (IKK) activation, which in turn prevents the phosphorylation and degradation of the inhibitor IκBα. nih.gov This action keeps NF-κB sequestered in the cytoplasm and prevents the nuclear translocation of its p65 subunit. nih.gov

The upstream mechanisms for this inhibition can involve various inputs. In a model of rosacea-like inflammation, minocycline was found to downregulate the expression of Toll-like receptor 4 (TLR4), a key receptor that triggers NF-κB activation in response to inflammatory stimuli. plos.orgnih.gov In ovarian cancer models, the suppression of NF-κB activity by minocycline is mediated, at least in part, through the inhibition of Transforming Growth Factor-β1 (TGF-β1) and its downstream kinase, TAK1. nih.gov By targeting these upstream and core components, minocycline effectively shuts down the pro-inflammatory gene expression program controlled by NF-κB.

Table 3: Research Findings on Minocycline's Interaction with the NF-κB Pathway

| Experimental Model | Key Stimulus/Condition | Observed Effect of Minocycline | Downstream Consequence | Reference |

|---|---|---|---|---|

| Ovarian Carcinoma Cells (OVCAR-3, SKOV-3) | Constitutive Activation | Suppressed IKK activation, IκBα phosphorylation, and p65 nuclear translocation. | Downregulated NF-κB activity and target gene expression. | nih.gov |

| Rosacea-like Inflammation Model (HaCaT cells, BALB/c mice) | LL37 (Cathelicidin) | Downregulated TLR4 and p-NF-κB expression. | Reduced expression of inflammatory cytokines and inhibited ROS production. | plos.orgnih.gov |

| Ovarian Cancer Model | Constitutive Activation | Downregulated TGF-β1 expression and suppressed TAK1 activation. | Inhibited the pro-oncogenic TGF-β-NF-κB axis. | nih.gov |

Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels, promoting angiogenesis and metabolic adaptation. In pathological conditions such as cancer, HIF-1α is often overexpressed. Minocycline has been identified as an inhibitor of HIF-1α. nih.govnih.gov In human ovarian carcinoma cell lines, minocycline negatively regulated HIF-1α protein levels in a concentration-dependent manner. nih.gov

The mechanism of inhibition is multifaceted. Minocycline induces the degradation of HIF-1α through a mechanism that is independent of prolyl-hydroxylation, the canonical degradation pathway. nih.gov This inhibition is associated with the up-regulation of the tumor suppressor protein p53, which is known to play a role in HIF-1α degradation. nih.gov Furthermore, minocycline also suppresses the translation of HIF-1α protein by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov This dual action on both protein stability and synthesis makes minocycline an effective suppressor of the HIF-1α response.

Table 4: Research Findings on Minocycline's Inhibition of HIF-1α

| Experimental Model | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| Human Ovarian Carcinoma Cells (A2780, OVCAR-3) | Significantly decreased the HIF-1α surge induced by hypoxia. | Decreased HIF-1α protein stability; half-life reduced from ~5 min to ~2-3 min. | nih.gov |

| Human Ovarian Carcinoma Cells (A2780, OVCAR-3, SKOV-3) | Negatively regulated HIF-1α protein levels in a concentration-dependent manner. | Associated with up-regulation of endogenous p53. | nih.gov |

The phosphorylation state of the myosin light chain (MLC), regulated by the balance between myosin light-chain kinase (MLCK) and myosin light-chain phosphatase (MLCP), is the final determinant of smooth muscle contraction. frontiersin.org While direct modulation of MLCP or MLCK activity by minocycline is not extensively detailed, research indicates that minocycline can affect the components of the muscle contractile apparatus.

Table 5: Research Findings on Minocycline's Effect on Myosin

| Experimental Model | Observed Effect of Minocycline | Downstream Consequence | Reference |

|---|---|---|---|

| C2C12 Myotubes | Reduced protein synthesis by 23% and substantially reduced total myosin heavy chain content. | Impaired protein synthesis during myogenesis. | nih.gov |

The Forkhead Box O (FOXO) family of transcription factors are key regulators of stress resistance, metabolism, and longevity. mdpi.com Evidence from studies in Drosophila melanogaster suggests that minocycline can enhance FOXO activity to promote organismal health. In this model, minocycline-supplemented food significantly extended lifespan and increased resistance to oxidative stress. nih.govnih.gov

Crucially, these beneficial effects were largely abolished in flies with a null mutation for the FOXO gene, indicating that FOXO is a critical mediator of minocycline's action in this context. nih.gov The treatment was found to increase the activity of FOXO, and western blot analysis showed an increase in the level of FOXO protein. nih.gov This enhancement of FOXO activity appears to occur independently of the canonical upstream regulators Akt and JNK, suggesting a novel mechanism by which minocycline may promote cellular resilience and longevity. nih.gov

Table 6: Research Findings on Minocycline's Enhancement of FOXO Activity

| Experimental Model | Observed Effect of Minocycline | Proposed Mechanism | Downstream Consequence | Reference |

|---|---|---|---|---|

| Drosophila melanogaster | Increased the activity of FOXO. | Increased FOXO protein levels, potentially through transcriptional and post-transcriptional manners. | Increased resistance to oxidative stress. | nih.gov |

Enzyme Activity Inhibition

Minocycline dihydrochloride (B599025), a second-generation, semi-synthetic tetracycline (B611298) derivative, exhibits a range of biological activities independent of its antimicrobial properties. These non-antibiotic functions are largely attributed to its ability to inhibit various key enzymes involved in inflammatory and apoptotic pathways. This article elucidates the mechanisms through which minocycline dihydrochloride modulates the activity of several critical enzymes.

Matrix Metalloproteinase (MMP) Inhibition

This compound is recognized as a potent, non-specific inhibitor of Matrix Metalloproteinases (MMPs). nih.govresearchgate.net MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. researchgate.net While essential for physiological processes, their excessive activity contributes to tissue damage in various pathologies. Minocycline's inhibitory action is partly due to its ability to chelate the zinc ion required for MMP activation. researchgate.net

Research has demonstrated that minocycline effectively inhibits several MMPs, including MMP-2 and MMP-9. researchgate.net Its high lipophilicity allows it to cross the blood-brain barrier, making its MMP-inhibiting properties relevant in neurological conditions. researchgate.net For instance, in acute intracerebral hemorrhage, minocycline administration has been associated with a decrease in MMP-9 levels. nih.gov In vitro studies have quantified its superior potency in inhibiting MMP-9 compared to other tetracyclines. brieflands.com The IC50 value, representing the concentration required for 50% inhibition, was found to be significantly lower for minocycline compared to tetracycline and doxycycline. brieflands.com

Inhibitory Concentration (IC50) of Tetracyclines on MMP-9 Activity

| Compound | IC50 (µM) |

|---|---|

| Minocycline | 10.7 |

| Tetracycline | 40.0 |

| Doxycycline | 608.0 |

This potent inhibition of MMPs underscores a key mechanism for the anti-inflammatory and tissue-protective effects of this compound observed in various experimental models. nih.govnih.gov

Inducible Nitric Oxide Synthase (iNOS) Suppression

This compound has been shown to suppress the expression and activity of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation and can lead to cellular damage. Minocycline's inhibitory effect on iNOS is not direct but is mediated through the downregulation of its expression at the mRNA level. researchgate.net

Studies have linked this suppression to the inhibition of upstream signaling pathways, particularly the p38 mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov In a mouse model of Parkinson's disease, minocycline prevented nigrostriatal dopaminergic neurodegeneration, an effect associated with marked reductions in iNOS expression. nih.gov Similarly, in models of experimental colitis, the beneficial effects of minocycline were associated with reduced iNOS expression in intestinal tissue. nih.gov In cardiomyocytes, minocycline was found to markedly suppress IL-17A-induced p38 MAPK activation, which in turn prevented the induction of iNOS and subsequent contractile depression. nih.gov

Cyclooxygenase-2 (COX-2) Downregulation

This compound modulates the expression of Cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of pro-inflammatory prostaglandins. Research in a rat model of lipopolysaccharide (LPS)-induced neuroinflammation demonstrated that minocycline significantly decreased the expression and density of COX-2 protein in the medial prefrontal cortex. nih.gov This effect was observed to be dose-dependent, with a higher dose of minocycline exerting a more significant anti-inflammatory effect. nih.gov However, other studies suggest a more complex regulatory role. In some cell culture models, treatment with minocycline led to an increase in the accumulation of COX-2 mRNA and cytosolic COX-2 protein, though it had no significant effect on the specific enzymatic activity of COX-2 in vitro. researchgate.net

Poly(ADP-ribose) Polymerase 1 (PARP-1) Inhibition

A significant non-antibiotic mechanism of this compound is the direct inhibition of Poly(ADP-ribose) Polymerase 1 (PARP-1). pnas.orgnih.gov PARP-1 is a nuclear enzyme activated by DNA damage that plays a critical role in both cell death and inflammation. pnas.orgnih.gov Minocycline has been identified as a highly potent, direct inhibitor of PARP-1 enzymatic activity, acting at nanomolar concentrations. pnas.orgnih.govresearchgate.net

Kinetic studies using recombinant PARP-1 in a cell-free assay revealed that minocycline acts as a competitive inhibitor with respect to the enzyme's substrate, NAD+. pnas.org The inhibition constant (Ki) for minocycline was determined to be 13.8 ± 1.5 nM. pnas.orgnih.govresearchgate.net This potent inhibition prevents the depletion of NAD+ and the formation of poly(ADP-ribose), thereby blocking PARP-1-mediated cell death pathways. pnas.orgnih.gov Comparative studies have shown minocycline to be a more potent PARP-1 inhibitor than other tetracycline derivatives. pnas.orgnih.gov

Potency of Tetracycline Derivatives as PARP-1 Inhibitors

| Compound | Relative Potency |

|---|---|

| Minocycline | Most Potent |

| Doxycycline | ↓ |

| Demeclocycline | ↓ |

| Chlortetracycline | Least Potent |

Caspase Activity Inhibition

This compound exerts significant anti-apoptotic effects by inhibiting caspases, a family of proteases central to the execution of programmed cell death. It has been shown to inhibit the expression and activation of key initiator and effector caspases, including caspase-1 and caspase-3. researchgate.netnih.govresearchgate.net

In a transgenic mouse model of Huntington's disease, minocycline treatment delayed disease progression and was shown to inhibit the upregulation of both caspase-1 and caspase-3 mRNA. researchgate.net The mechanism of caspase inhibition is multifaceted. Minocycline can stabilize the mitochondrial membrane, preventing the release of pro-apoptotic factors like cytochrome c, which is necessary for the formation of the apoptosome and subsequent activation of caspase-9 and caspase-3. researchgate.netnih.gov By targeting both caspase-dependent and caspase-independent mitochondrial cell death pathways, minocycline demonstrates broad anti-apoptotic and neuroprotective effects. nih.govnih.gov

Molecular Interactions and Cellular Processes

The non-antibiotic properties of this compound extend to its significant influence on fundamental cellular processes, particularly those governing programmed cell death or apoptosis. Its anti-apoptotic effects are multifaceted, involving direct and indirect interactions with key molecular players in the apoptotic cascade.

Anti-apoptotic Mechanisms

This compound exerts its anti-apoptotic effects through a variety of mechanisms centered on the mitochondria, a key organelle in the regulation of cell death. These mechanisms include the preservation of mitochondrial integrity, the inhibition of pro-apoptotic factor release, and the suppression of both caspase-dependent and -independent cell death pathways.

Minocycline has been shown to preserve the integrity of mitochondria, which is crucial for preventing the initiation of the intrinsic apoptotic pathway. acs.orgnih.gov It helps to stabilize the mitochondrial membrane and can prevent the formation of pores that would otherwise lead to the release of pro-apoptotic factors. acs.orgresearchgate.net One of the ways it achieves this is by up-regulating the anti-apoptotic protein Bcl-2. elsevierpure.comnih.gov This protein accumulates in the mitochondria and counteracts the effects of death-promoting molecules like Bax, Bak, and Bid. elsevierpure.comresearchgate.net By maintaining the stability of the mitochondrial membrane, minocycline effectively prevents the downstream activation of apoptotic cascades. researchgate.net

A critical step in the intrinsic pathway of apoptosis is the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. Minocycline has been demonstrated to inhibit this process. nih.govnih.govscilit.comelsevierpure.com This inhibition of cytochrome c release has been observed in various models, including in vivo, in cells, and in isolated mitochondria. nih.govscilit.com The mechanism behind this inhibition is linked to the prevention of mitochondrial permeability transition, a key event that leads to the swelling of the mitochondria and the rupture of its outer membrane. nih.govnih.govscilit.com By blocking the release of cytochrome c, minocycline prevents the formation of the apoptosome, a necessary step for the activation of caspase-9 and the subsequent execution of apoptosis. researchgate.netnih.gov

| Experimental Model | Effect of Minocycline on Cytochrome c Release | Reference |

| Amyotrophic Lateral Sclerosis (ALS) mice | Inhibition of mitochondrial permeability-transition-mediated cytochrome c release | nih.gov |

| Rat Spinal Cord Injury (SCI) model | Significant reduction of cytosolic cytochrome c at the injury epicenter | nih.govresearchgate.net |

| In vitro kidney epithelial cells | Suppression of cytochrome c release following injury | elsevierpure.com |

| Huntington's disease models (in vitro and in vivo) | Significant inhibition of cytochrome c release into the cytosol | nih.gov |

Caspases are a family of proteases that play a central role in the execution of apoptosis. Minocycline has been shown to suppress the activation of several key caspases. nih.gov It can inhibit the activation of initiator caspases, such as caspase-1 and caspase-9, as well as executioner caspases like caspase-3. researchgate.netnih.gov The inhibition of caspase-3 is particularly significant as it is a key enzyme responsible for the cleavage of many cellular proteins during apoptosis. nih.govnih.gov Minocycline's ability to inhibit caspase activation is, in part, a downstream effect of its ability to prevent cytochrome c release, which is required for the activation of caspase-9. nih.gov However, some studies suggest that minocycline may also have a more direct inhibitory effect on caspase activity. researchgate.netnih.gov

In addition to the caspase-dependent pathway, minocycline also inhibits caspase-independent cell death pathways. nih.govnih.gov It has been shown to prevent the release of Apoptosis-Inducing Factor (AIF) and Second Mitochondria-derived Activator of Caspases (Smac/Diablo) from the mitochondria. nih.govnih.govarchivesofmedicalscience.com AIF is a flavoprotein that can translocate to the nucleus and induce chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner. nih.govresearchgate.net Smac/Diablo promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs). nih.gov By preventing the release of both AIF and Smac/Diablo, minocycline provides a broader anti-apoptotic effect, targeting multiple pathways of cell death. nih.gov

| Pro-Apoptotic Factor | Effect of Minocycline | Cellular Location | Reference |

| Apoptosis-Inducing Factor (AIF) | Inhibits release from mitochondria and nuclear translocation | Mitochondria, Nucleus | nih.govresearchgate.net |

| Smac/Diablo | Inhibits release from mitochondria | Mitochondria | nih.govnih.govarchivesofmedicalscience.comnih.gov |

Apoptotic Protease Activating Factor 1 (Apaf-1) is a key component of the apoptosome, which is formed in the presence of cytochrome c and dATP. The formation of the apoptosome leads to the activation of caspase-9. nih.gov Research suggests that minocycline can interfere with this process. It has been reported to decrease the expression of Apaf-1, thereby limiting the components available for apoptosome formation. nih.gov This action represents another level of control exerted by minocycline over the caspase-dependent apoptotic pathway.

Antioxidant Properties

This compound, a semisynthetic tetracycline derivative, exhibits significant antioxidant capabilities that are distinct from its antimicrobial action. These properties are multifaceted, involving direct interaction with reactive oxygen species (ROS), modulation of endogenous antioxidant systems, and prevention of oxidative damage to cellular components.

Minocycline has demonstrated potent direct free radical-scavenging activity. nih.govresearchgate.net This capability is crucial in mitigating the damaging effects of oxidative stress. Research has shown that minocycline's radical scavenging potency is approximately 10 times higher than that of doxycycline and is comparable to that of vitamin E. nih.govresearchgate.net

One key mechanism is the scavenging of peroxynitrite (PON), a potent and destructive reactive oxygen species. Minocycline effectively scavenges PON at concentrations in the sub-micromolar to low micromolar range (~1 μM). nih.gov This interaction is a direct chemical reaction where minocycline is degraded, and the resulting products lack antioxidant properties. nih.gov This specific scavenging of PON is a novel feature that may significantly contribute to its neuroprotective effects, as it can prevent the nitration of crucial proteins like α-synuclein. nih.gov

In various in vitro assays, minocycline has shown its effectiveness as a scavenger. For instance, in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, minocycline was found to be an effective antioxidant, in contrast to tetracycline. researchgate.net Another study noted a scavenging ratio of 96.1% for minocycline, which was higher than that of the well-known antioxidant, ascorbic acid (84.2%). nih.gov

| Free Radical / Assay | Minocycline's Efficacy | Key Findings | Source |

|---|---|---|---|

| Peroxynitrite (PON) | High (at ~1 μM) | Direct chemical scavenging; prevents tyrosine nitration of α-synuclein. | nih.gov |

| DPPH Radical | Effective | Potency similar to vitamin E; superior to tetracycline. | researchgate.net |

| General ROS | High | Scavenging ratio (96.1%) higher than ascorbic acid (84.2%). | nih.gov |

Beyond direct scavenging, minocycline modulates the activity of the body's own antioxidant enzymes. Studies have shown that minocycline can up-regulate the expression and activity of enzymes such as Superoxide (B77818) Dismutase (SOD), Glutathione Peroxidase (GPx), and peroxiredoxin. nih.govnih.gov

In a study involving mesenchymal stem cells (MSCs) pre-treated with minocycline, there was a significant upregulation of several antioxidant genes, including glutathione peroxidase and superoxide dismutase, when the cells were exposed to oxidative stress. nih.gov This enhancement of the endogenous antioxidant defense system contributes to the cells' ability to repair cardiac function after myocardial infarction. nih.gov

However, the effect of minocycline on these enzymes can vary depending on the cell type and experimental conditions. For example, in normal human melanocytes, minocycline treatment increased the activity of SOD, catalase (CAT), and GPx. nih.gov Conversely, in a Drosophila melanogaster model where oxidative stress was induced by manganese, minocycline treatment led to a significant reduction in SOD and CAT activity, alongside a decrease in hydrogen peroxide levels. nih.govmdpi.com This suggests that minocycline's modulatory role may be context-dependent, aiming to restore redox homeostasis.

| Enzyme | Cell/Model System | Observed Effect | Source |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Human Melanocytes | Increased activity | nih.gov |

| Superoxide Dismutase (SOD) | Rat Mesenchymal Stem Cells | Upregulated gene expression | nih.gov |

| Superoxide Dismutase (SOD) | Drosophila melanogaster (Manganese-induced stress) | Reduced activity | mdpi.com |

| Glutathione Peroxidase (GPx) | Human Melanocytes | Increased activity (at 10 µM) | nih.gov |

| Glutathione Peroxidase (GPx) | Rat Mesenchymal Stem Cells | Upregulated gene expression | nih.gov |

| Catalase (CAT) | Human Melanocytes | Increased activity | nih.gov |

| Catalase (CAT) | Drosophila melanogaster (Manganese-induced stress) | Reduced activity | mdpi.com |

Minocycline effectively inhibits lipid peroxidation, a key process in oxidative cell damage where free radicals attack lipids in cell membranes, leading to cellular dysfunction. nih.gov This protective effect has been observed in various models of injury.

In studies of traumatic spinal cord injury in rats, minocycline treatment was shown to significantly diminish lipid peroxidation, as evidenced by reduced levels of tissue malondialdehyde (MDA), a common marker of lipid peroxidation. nih.gov Similarly, in mouse forebrain homogenates, minocycline demonstrated a significant inhibitory effect on lipid peroxidation at a concentration of 0.2 μM. researchgate.netnih.gov This action contributes to its neuroprotective effects against conditions like cerebral ischemia by preserving the structural integrity of cell membranes. researchgate.netnih.gov

Neurotransmission Modulation (e.g., Glutamate Antagonism, NMDA Receptor Modulation)

Minocycline exerts considerable influence over neurotransmitter systems, particularly the glutamatergic system, which is central to excitotoxicity. Growing evidence indicates that the hypofunction of the N-methyl-D-aspartate (NMDA) receptor plays a role in the pathophysiology of certain neurological and psychiatric disorders. scielo.brnih.gov Minocycline has been shown to modulate NMDA receptor-mediated events, contributing to its neuroprotective profile.

The mechanism does not appear to be direct antagonism of the NMDA receptor itself. Instead, minocycline mitigates NMDA-induced neurotoxicity by targeting the associated inflammatory and cellular stress pathways. nih.gov Specifically, it inhibits the activation and proliferation of microglia, the primary immune cells of the central nervous system. nih.gov NMDA receptor activation can trigger microglial proliferation and the release of neurotoxic factors like interleukin-1β (IL-1β) and nitric oxide. Minocycline effectively prevents these NMDA-induced microglial responses. nih.gov It achieves this, in part, by inhibiting the activation of p38 mitogen-activated protein kinase (MAPK) in microglial cells, a key signaling pathway in the inflammatory cascade. nih.gov By blocking this microglial activation, minocycline indirectly protects neurons from glutamate-induced excitotoxicity. researchgate.netnih.gov

Regulation of Intracellular Calcium Flux

Minocycline has been shown to modulate intracellular calcium (Ca²⁺) signaling, a fundamental process in cellular function and a critical element in excitotoxicity and cell death pathways. Research on human airway epithelial cells (Calu-3 cells) revealed that minocycline can inhibit chloride (Cl⁻) secretion that is dependent on Ca²⁺-activated potassium (KCa) channels. nih.gov

The mechanism for this effect was identified as a blockade of Ca²⁺ influx across the basolateral membrane from the extracellular space. nih.gov By preventing this influx, minocycline effectively dampens the downstream signaling cascade that relies on an increase in intracellular Ca²⁺. In other studies using microglial cell lines, minocycline was observed to affect ATP-induced increases in intracellular calcium, suggesting an influence on purinergic receptor signaling which is also tied to cellular activation and inflammatory responses. researchgate.net

Autophagy Induction

Autophagy is a cellular process for degrading and recycling cellular components, playing a critical role in cellular homeostasis, immune response, and inflammation. Minocycline has been identified as an inducer of autophagy in various cell types. nih.govelsevierpure.com This induction can serve as a protective mechanism in some contexts, while in others, it can lead to autophagic cell death.

The primary mechanism through which minocycline induces autophagy is through the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. nih.govnih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a well-known trigger for autophagy. In studies using lipopolysaccharide (LPS)-stimulated THP-1 cells, minocycline treatment downregulated the phosphorylation of mTOR, leading to an enhanced conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. nih.gov This induction of autophagy was associated with a suppression of cytokine production and cell proliferation. nih.govnih.gov

In the context of ischemic injury, minocycline-induced autophagy has been shown to be protective for vascular endothelial cells. nih.gov However, in glioma cells, minocycline induces autophagic cell death, suggesting its potential as an anti-cancer agent. elsevierpure.com The inhibition of autophagy can abolish the protective effects of minocycline in certain injury models, confirming that autophagy is a key mechanistic pathway for its beneficial effects. nih.gov

Inhibition of Protein Synthesis (non-ribosomal subunit related mechanisms)

While the primary antibiotic action of this compound is the well-documented inhibition of the bacterial 30S ribosomal subunit, its non-antibiotic properties include influences on protein synthesis through mechanisms not directly involving the bacterial ribosome. These alternative pathways contribute to its broader biological effects. The principal non-ribosomal mechanism is the inhibition of mitochondrial protein synthesis. Additionally, minocycline has been shown to inhibit the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1), which can indirectly modulate the synthesis of proteins involved in cellular stress and inflammatory responses.

Inhibition of Mitochondrial Protein Synthesis

Due to the evolutionary similarities between bacterial ribosomes and mitochondrial ribosomes (mitoribosomes), tetracycline-class antibiotics, including minocycline, can interfere with protein synthesis within the mitochondria of eukaryotic cells. ki.seasm.org This off-target effect is a key component of minocycline's non-antibiotic cellular activities.

Prolonged inhibition of mitochondrial protein synthesis can lead to a deficiency in the oxidative ATP-generating capacity of the cell. nih.gov This impairment of mitochondrial function can result in the arrest of cell proliferation, with cells accumulating in the G1 phase of the cell cycle. nih.gov Research has demonstrated that tetracyclines are significant inhibitors of mammalian mitochondrial protein synthesis. asm.org

Recent studies have further elucidated the downstream consequences of this inhibition. The targeting of the mitoribosome by tetracyclines activates quality control mechanisms and can reduce endoplasmic reticulum (ER) stress, which in turn promotes cell survival under certain pathological conditions. embopress.orgembopress.orgnih.gov This inter-organelle communication, where inhibition of the mitoribosome signals to the ER, highlights a complex mechanism of cellular response. embopress.orgembopress.orgnih.gov Specifically, tetracyclines have been shown to increase the mitochondrial levels of the mitoribosome quality control factor MALSU1 (Mitochondrial Assembly of Ribosomal Large Subunit 1) and promote its recruitment to the large subunit of the mitoribosome. embopress.orgnih.gov

In a study utilizing cultured C2C12 myotubes, treatment with minocycline demonstrated a tangible impact on protein synthesis.

Table 1: Effect of Minocycline on Protein Synthesis in C2C12 Myotubes

| Treatment | Duration | Effect on Protein Synthesis | Reference |

|---|---|---|---|

| Minocycline (10 μg/mL) | 48 hours | 23% reduction | researchgate.net |

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

Minocycline has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme that plays a crucial role in DNA repair and cellular responses to stress. nih.govresearchgate.net While not a direct inhibition of the protein synthesis machinery, the modulation of PARP-1 activity can significantly affect the transcriptional landscape of a cell and, consequently, the profile of proteins being synthesized. PARP-1 activation can influence gene transcription through its interaction with transcription factors like NF-κB. nih.gov

The inhibition of PARP-1 by minocycline occurs at nanomolar concentrations and is competitive with respect to NAD+, the substrate for PARP-1. nih.govresearchgate.net This action has been linked to the neuroprotective and anti-inflammatory effects of minocycline. nih.gov By inhibiting PARP-1, minocycline can suppress the expression of pro-inflammatory mediators and other proteins involved in apoptosis and inflammation. nih.govnih.gov

Studies have compared the potency of several tetracycline derivatives in inhibiting PARP-1, demonstrating a strong correlation between their PARP-1 inhibitory capacity and their neuroprotective effects. nih.gov

Table 2: Comparative Inhibitory Potency of Tetracycline Derivatives on PARP-1

| Compound | Rank Order of Potency | Reference |

|---|---|---|

| Minocycline | 1 | nih.gov |

| Doxycycline | 2 | nih.gov |

| Demeclocycline | 3 | nih.gov |

| Chlortetracycline | 4 | nih.gov |

The direct, competitive inhibition of PARP-1 by minocycline, with a reported Ki value of 13.8 ± 1.5 nM, underscores a significant non-ribosomal mechanism through which this compound can modulate cellular function by altering the synthesis of specific proteins involved in stress and inflammatory pathways. nih.govresearchgate.netresearchgate.net

Preclinical Investigations of Minocycline Dihydrochloride in Disease Models

Neuroinflammation and Neurodegeneration Research

The neuroprotective activities of minocycline (B592863) have been widely studied in the context of neuroinflammatory and neurodegenerative conditions. Its ability to cross the blood-brain barrier and modulate microglial activation makes it a compound of interest in diseases characterized by chronic inflammation and neuronal cell death. nih.govnih.gov

Experimental Models of Ischemia and Traumatic Brain Injury

In preclinical models of acute brain injury, minocycline has demonstrated significant neuroprotective effects. nih.govnih.gov In experimental models of traumatic brain injury (TBI), minocycline has been shown to improve outcomes by inhibiting multiple pathways that contribute to secondary injury. nih.gov Its mechanisms of action include the inhibition of microglial activation, metalloproteases, caspases, and calpain. nih.govnih.gov Studies in rodent models of mild blast-induced TBI found that acute treatment with minocycline mitigated neurobehavioral abnormalities, such as impaired memory and increased anxiety. frontiersin.org This was associated with the normalization of serum and brain tissue levels of inflammatory, vascular, neuronal, and glial markers. frontiersin.org

In models of ischemic stroke, such as the middle cerebral artery occlusion (MCAo) model, minocycline has also shown promise. mdbneuro.com By inhibiting microglia and matrix metalloproteinase activation, it helps reduce brain edema, blood-brain barrier damage, and brain cell death. researchgate.net The compound's pleiotropic effects, including anti-inflammatory, anti-oxidant, and anti-apoptotic activities, contribute to its therapeutic efficacy in these models. nih.govnih.gov

| Disease Model | Animal Model | Key Findings | Outcome |

|---|---|---|---|

| Traumatic Brain Injury (TBI) | Rat (mild blast-induced) | Mitigated neurobehavioral abnormalities (anxiety, memory impairment); Normalized levels of inflammatory and neuronal biomarkers. frontiersin.org | Improved |

| Ischemic Stroke | Rodent (MCAo) | Inhibited microglial activation and matrix metalloproteinases; Reduced brain edema and cell death. researchgate.net | Improved |

| Intracerebral Hemorrhage (ICH) | Rat (collagenase-induced) | Reduces brain edema, blood-brain barrier damage, and brain cell death by inhibiting microglia and matrix metalloproteinase activation. researchgate.net | Improved |

Models of Alzheimer's Disease Pathology

In transgenic mouse models of Alzheimer's disease (AD), such as the APP/PS1 model, minocycline has been shown to ameliorate key pathological features. nih.govresearchgate.net Research indicates that minocycline can limit the production of amyloid-beta (Aβ) and reduce the hyperphosphorylation of tau protein in the hippocampus. nih.govresearchgate.net One mechanism for this effect is the inhibition of the Cdk5/p25 signaling pathway, which is closely associated with AD-like pathology. nih.gov Furthermore, studies have found that minocycline can inhibit the enzyme BACE-1, a key secretase involved in the generation of Aβ. nih.gov

Beyond its effects on amyloid and tau pathology, minocycline demonstrates anti-inflammatory properties in AD models. It has been shown to correct early, pre-plaque neuroinflammation by inhibiting the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov In the htau mouse model, which develops tauopathy, minocycline treatment resulted in fewer activated astrocytes in cortical regions and lowered the levels of several pro-inflammatory cytokines. frontiersin.org These actions contribute to the amelioration of synaptic deficits and improvement of cognitive impairments observed in these animal models. nih.govresearchgate.net

| Disease Model | Animal Model | Key Findings | Outcome |

|---|---|---|---|

| Alzheimer's Disease (Amyloid & Tau) | Mouse (APP/PS1 transgenic) | Decreased Aβ production and tau hyperphosphorylation; Inhibited Cdk5/p25 signaling; Improved cognitive function. nih.govresearchgate.net | Improved |

| Alzheimer's Disease (Pre-plaque) | Mouse (Tg) | Inhibited neuroinflammation (iNOS, COX-2); Inhibited BACE-1. nih.gov | Improved |

| Tauopathy | Mouse (htau) | Reduced activation of cortical astrocytes; Lowered levels of cortical pro-inflammatory mediators. frontiersin.org | Improved |

Studies in Parkinson's Disease Models

Minocycline has been investigated for its neuroprotective potential in various experimental models of Parkinson's disease (PD). nih.gov In neurotoxin-based models, such as those using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA), minocycline has been shown to protect against the degeneration of dopaminergic neurons in the substantia nigra. nih.govndineuroscience.com The primary mechanism underlying this protection is the inhibition of microglial activation and subsequent neuroinflammation. nih.govnih.gov

Further studies have elucidated that minocycline's effects also stem from its ability to attenuate apoptosis. nih.gov It acts as a caspase inhibitor and also inhibits inducible nitric oxide synthase (iNOS), both of which are critical in apoptotic cell death pathways. nih.gov By stabilizing the mitochondrial membrane, minocycline can inhibit the release of cytochrome c and other apoptotic factors, thereby decreasing caspase activation and preventing neuronal death. nih.gov

| Disease Model | Animal Model | Key Findings | Outcome |

|---|---|---|---|

| Parkinson's Disease (Neurotoxin-induced) | Mouse (MPTP-lesioned) | Blocked microglial activation; Protected against nigrostriatal dopaminergic neurodegeneration. nih.gov | Improved |

| Parkinson's Disease (Neurotoxin-induced) | Rat (6-OHDA-lesioned) | Inhibited inflammation and neuronal apoptosis; Protected dopaminergic neurons. nih.gov | Improved |

Huntington's Disease Models

The preclinical evidence for minocycline in Huntington's disease (HD) models has yielded mixed results. Some studies have demonstrated neuroprotective effects, primarily linked to the inhibition of caspase-dependent cell death pathways. nih.govnih.gov In cultured striatal neurons, minocycline offered protection against cell death induced by mutated huntingtin. nih.gov It was also found to inhibit the mitochondrial release of cell death mediators like cytochrome c and apoptosis-inducing factor (AIF). nih.gov

However, other studies have reported a lack of benefit. In the 3-nitropropionic acid (3NP) rat model, where striatal lesions involve calpain-dependent cell death, minocycline was not protective, though it did attenuate inflammation that developed after the degeneration had begun. nih.gov Similarly, in the widely used R6/2 transgenic mouse model of HD, some research observed no clear improvement in behavioral abnormalities or the postmortem aggregate load, despite the compound's ability to inhibit huntingtin aggregation in vitro. kcl.ac.uk These conflicting findings suggest that minocycline's efficacy in HD models may depend on the specific pathological pathways being targeted, particularly whether cell death is caspase-dependent or calpain-dependent. nih.gov

| Disease Model | Animal Model | Key Findings | Outcome |

|---|---|---|---|

| Huntington's Disease (Caspase-dependent) | Cultured Striatal Neurons | Protected against mutated huntingtin-induced cell death; Inhibited mitochondrial cell death pathways. nih.govnih.gov | Improved |

| Huntington's Disease (Excitotoxicity) | Rat (Quinolinic acid injection) | Reduced lesions and inflammation. nih.gov | Improved |

| Huntington's Disease (Calpain-dependent) | Rat (3-Nitropropionic acid intoxication) | Did not protect against striatal lesions; Attenuated subsequent inflammation. nih.gov | Not Beneficial |

| Huntington's Disease (Transgenic) | Mouse (R6/2) | No clear difference in behavioral abnormalities or aggregate load. kcl.ac.uk | Not Beneficial |

Amyotrophic Lateral Sclerosis (ALS) Preclinical Research

In preclinical models of amyotrophic lateral sclerosis (ALS), minocycline has shown consistently positive results. nih.gov In transgenic mice expressing a mutant superoxide (B77818) dismutase (SOD1), a model linked to human familial ALS, minocycline treatment has been shown to slow disease progression. nih.govresearchgate.net Specifically, in SOD1(G37R) mice, administration of minocycline delayed the onset of motor neuron degeneration and the decline in muscle strength. nih.gov This resulted in an increased lifespan for the majority of the treated mice. nih.gov

The therapeutic effects in these models are attributed to minocycline's anti-inflammatory and anti-apoptotic properties. researchgate.netowndoc.com A key finding was the reduced activation of microglia in the spinal cord of treated SOD1(G37R) mice. nih.gov Mechanistic studies also suggest that minocycline directly inhibits the mitochondrial release of cytochrome c, a critical step in the apoptotic cascade. nih.govresearchgate.net These preclinical findings demonstrated that minocycline could diminish the loss of motor neurons and prolong survival in animal models of ALS. owndoc.com

| Disease Model | Animal Model | Key Findings | Outcome |

|---|---|---|---|

| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1 G37R transgenic) | Delayed onset of motor neuron degeneration; Increased longevity; Reduced microglial activation. nih.gov | Improved |

| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1 G93A transgenic) | Delayed disease onset and prolonged survival, potentially via inhibition of cytochrome-C release. researchgate.net | Improved |

Multiple Sclerosis (MS) Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model to study the inflammatory demyelinating processes of multiple sclerosis (MS). aini.itimmunologyresearchjournal.com In EAE models, minocycline has demonstrated significant anti-inflammatory effects. nih.gov When administered after the clinical onset of disease in rats, minocycline significantly decreased both the cumulative and mean clinical scores of EAE. nih.gov

| Disease Model | Animal Model | Key Findings | Outcome |

|---|---|---|---|

| Multiple Sclerosis (MS) | Rat (EAE) | Decreased cumulative and mean clinical scores; Reduced CD4+ and CD8+ T cell infiltration into the spinal cord. nih.gov | Improved |

| Multiple Sclerosis (MS) | Mouse (EAE) | Demonstrated anti-inflammatory and immunomodulatory effects. nih.govdoaj.org | Improved |

Spinal Cord Injury (SCI) Models

Minocycline dihydrochloride (B599025) has demonstrated significant neuroprotective effects in various preclinical models of spinal cord injury (SCI). tmc.eduh1.co Research in rodent models indicates that its administration following injury can lead to improved neurological and histological outcomes. h1.conih.gov The mechanisms underlying these benefits are multifaceted, involving the reduction of secondary injury cascades that exacerbate tissue damage after the initial trauma.

In animal models of SCI, minocycline has been shown to decrease neuronal and oligodendroglial apoptosis, thereby preserving crucial cell populations within the spinal cord. h1.coresearchgate.net Furthermore, it effectively reduces microglial activation and subsequent inflammation at the injury site. h1.coresearchgate.net A study utilizing a rat model of spinal cord hemisection at the tenth thoracic level (T10) found that intraperitoneal injection of minocycline facilitated motor recovery and attenuated mechanical hyperalgesia. nih.gov These functional improvements were correlated with reduced expression of ionized calcium-binding adapter molecule 1 (Iba1), a marker for microglia, and glial fibrillary acidic protein (GFAP), an astrocyte marker, both at the lesion site and in the lumbar spinal cord. nih.gov

Preclinical investigations have also highlighted minocycline's potential to mitigate chronic neuropathic pain, a common and debilitating consequence of SCI. tmc.edu Studies show that short-term treatment with minocycline during the acute phase post-injury can prevent the onset of neuropathic pain. tmc.edu When administered during the chronic stage, it can transiently alleviate established pain symptoms. tmc.edu Long-term administration has also been found to produce a significant and lasting reduction in below-level mechanical allodynia and above-level hyperalgesia in rat models of SCI. tmc.edu

Table 1: Effects of Minocycline Dihydrochloride in Preclinical SCI Models

| Model System | Observed Effects of Minocycline | Key Findings | Reference |

|---|---|---|---|

| Rat; Spinal Cord Hemisection (T10) | Motor Function, Mechanical Hyperalgesia, Glial Activation | Facilitated motor recovery, attenuated mechanical hyperalgesia, and reduced expression of Iba1 and GFAP. | nih.gov |

| Rodent Models of SCI | Neuropathic Pain | Prevented onset of chronic neuropathic pain when given acutely; transiently attenuated established pain when given chronically. | tmc.edu |

| Animal SCI Models | Cellular Apoptosis, Inflammation | Reduced neuronal and oligodendroglial apoptosis; decreased microglial activation and inflammation. | h1.coresearchgate.net |

| Rat Models of Thoracic SCI | Lesion Volume, Axonal Integrity | Reduced lesional volume and prevented axonal death within the rubrospinal tract. | researchgate.net |

Neuropathic Pain Models

The role of this compound in modulating neuropathic pain has been extensively investigated in preclinical settings, largely focusing on its ability to inhibit glial cell activation. nih.govnih.gov Microglia, the resident immune cells of the central nervous system, are known to play a critical role in the development and maintenance of neuropathic pain states following nerve injury. nih.govoup.com

Studies using a chronic constriction injury (CCI) model in rats demonstrated that the timing of minocycline administration is crucial. nih.gov When administered preemptively—before the nerve ligation surgery—minocycline significantly attenuated the development of thermal hyperalgesia and mechanical allodynia. nih.gov However, in the same study, when treatment was initiated after the nerve injury, it failed to reduce the already established pain behaviors. nih.gov In contrast, other research using rat models of pain facilitation has shown that minocycline can attenuate mechanical allodynia even when administered after the injury. biorxiv.org

In a spared nerve injury (SNI) model, another widely used paradigm for inducing neuropathic pain, preemptive treatment with minocycline provided sustained protection against mechanical allodynia. biorxiv.org The underlying mechanism for these analgesic effects is linked to the suppression of microglial activity, which in turn inhibits the release of proinflammatory molecules that sensitize neurons in the pain pathway. nih.govoup.com

Table 2: Preclinical Efficacy of this compound in Neuropathic Pain Models

| Pain Model | Animal | Key Outcome Measures | Summary of Findings | Reference |

|---|---|---|---|---|

| Chronic Constriction Injury (CCI) | Rat | Thermal Hyperalgesia, Mechanical Allodynia | Preemptive administration attenuated pain sensitivity; post-injury administration did not reduce established pain. | nih.gov |

| Spared Nerve Injury (SNI) | Rat | Mechanical Allodynia | Preemptive treatment provided sustained protection against mechanical allodynia. | biorxiv.org |

| General Pain Facilitation Models | Rat | Mechanical Allodynia, Cytokine Expression | Attenuated mechanical allodynia and the expression of proinflammatory cytokines. | biorxiv.org |

Modulation of Glial Cell Activation (Microglia, Astrocytes)

A central mechanism through which this compound exerts its neuroprotective effects is by modulating the activation of glial cells, particularly microglia and astrocytes. nih.govnih.gov Minocycline is widely recognized as a potent inhibitor of microglial activation across a range of central nervous system injury and disease models. biorxiv.orgnih.gov

In the context of SCI, minocycline treatment has been shown to decrease the expression of Iba1 and GFAP, indicating a reduction in the activation state of both microglia and astrocytes, respectively. nih.gov Research in models of chronic hypoxia has provided insight into the interplay between these two cell types. nih.gov In these studies, minocycline effectively blocked the initial activation of microglia. nih.gov This inhibition of microglia, in turn, prevented the subsequent activation of astrocytes, suggesting a hierarchical relationship where microglial activation is a critical upstream signal for astrocytic reactivity in this model. nih.gov

Similarly, in preclinical models of early-life seizures, minocycline treatment mitigated the robust microglial activation induced by status epilepticus. nih.gov By suppressing this initial inflammatory response, minocycline also prevented the "priming" of microglia, a state that would otherwise render the brain more susceptible to subsequent insults. nih.gov The inhibition of glial activation is functionally significant as it leads to a downstream reduction in the production and release of neurotoxic and proinflammatory factors. nih.govoup.com

Immunomodulatory Research

Modulation of T-Lymphocyte Activity and Proliferation

This compound exhibits distinct immunomodulatory effects on T-lymphocytes, a key component of the adaptive immune system. nih.gov In vitro studies using human T-cells have shown that minocycline can suppress T-cell function following activation through the T-cell receptor (TCR)/CD3 complex. nih.gov This suppression manifests as a dose-dependent inhibition of T-cell proliferation and a reduction in the secretion of important cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor necrosis factor-alpha (TNF-α). nih.gov The mechanism for inhibiting proliferation is twofold: minocycline not only curtails the production of IL-2, a critical growth factor for T-cells, but also induces a state of decreased responsiveness to IL-2. nih.gov

Further mechanistic studies on human CD4+ T-cells have revealed that minocycline selectively impairs the activation of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. nih.gov Specifically, it was found to increase the phosphorylation and reduce the nuclear translocation of the NFAT1 isoform. nih.gov This action prevents NFAT1 from initiating the transcription of genes necessary for T-cell activation and effector function. nih.gov This selective targeting of the NFAT pathway provides a molecular basis for the observed suppression of CD4+ T-cell activation, proliferation, and cytokine production. nih.gov

Macrophage Phenotype and Function Regulation (M1/M2 Polarization, Monocyte Recruitment)

This compound can regulate the phenotype and function of macrophages and their precursors, monocytes. Macrophages can polarize into different functional states, broadly categorized as the classically activated, proinflammatory M1 phenotype and the alternatively activated, anti-inflammatory M2 phenotype. nih.govfrontiersin.org Preclinical research indicates that minocycline can selectively influence this balance.

In a mouse model of amyotrophic lateral sclerosis (ALS), minocycline administration selectively inhibited the polarization of microglia/macrophages toward the M1 state. nih.govresearchgate.net This was evidenced by a significant attenuation in the expression of M1-associated markers such as CD68, CD86, IFN-γ, TNF-α, and IL-1β during the progressive phase of the disease. nih.gov Notably, the treatment did not affect the expression of M2 markers like IL-4, IL-10, and CD206, highlighting its selective action against the proinflammatory phenotype. nih.gov These in vivo findings were corroborated by in vitro experiments where minocycline inhibited M1 polarization in primary microglia stimulated with lipopolysaccharide (LPS) but did not interfere with IL-4-induced M2 polarization. nih.govresearchgate.net

In vitro studies using human monocytic cell lines also demonstrated that differentiation in the presence of minocycline resulted in an increased percentage of cells expressing the M2 marker CD163, alongside a decrease in the M1-associated marker CD86. uel.ac.uk Additionally, minocycline has been reported to reduce the phagocytic activity of microglia/macrophages following subarachnoid hemorrhage. nih.gov While some research in an inflammatory bowel disease model noted an initial enhancement of monocyte recruitment to the intestine with minocycline treatment, the predominant effect observed across multiple models is a shift away from the detrimental M1 macrophage phenotype. uel.ac.uk

Table 3: Effect of this compound on Microglia/Macrophage Polarization

| Model | Cell Type | Effect on M1 Markers (e.g., TNF-α, IL-1β, CD86) | Effect on M2 Markers (e.g., IL-10, CD206, CD163) | Reference |

|---|---|---|---|---|

| ALS Mouse Model (in vivo) | Microglia | Decreased Expression | No Significant Effect | nih.gov |

| LPS-stimulated Primary Culture (in vitro) | Microglia | Inhibited Expression | Not Applicable (M1 stimulus) | nih.govresearchgate.net |

| IL-4-stimulated Primary Culture (in vitro) | Microglia | Not Applicable (M2 stimulus) | No Significant Effect | nih.govresearchgate.net |

| Human Monocytic Cell Lines (in vitro) | Macrophages | Decreased Expression (CD86) | Increased Expression (CD163) | uel.ac.uk |

Impact on Proinflammatory Cytokine Production (IFN-γ, IL-17, TNF-α, IL-1β, IL-6)

A significant component of this compound's immunomodulatory and neuroprotective activity is its ability to suppress the production of a wide array of proinflammatory cytokines. This effect has been documented across various cell types and preclinical models.

In studies of activated human T-cells, minocycline was shown to reduce the secretion of IFN-γ and TNF-α. nih.gov In rodent models of spinal cord injury, minocycline treatment led to decreased expression of key inflammatory mediators including TNF-α, IL-1β, and IL-6. researchgate.net This reduction in cytokine levels at the injury site is believed to contribute to its neuroprotective effects by dampening the secondary inflammatory cascade.

The inhibitory effect of minocycline on cytokine production is also evident in the brain. In a mouse model where peripheral administration of IFN-α was used to induce depressive-like behaviors, chronic co-treatment with minocycline significantly suppressed the upregulation of IFN-α, IL-1β, IL-6, and TNF-α messenger RNA (mRNA) in the hippocampus. nih.govresearchgate.net This effect was linked to the inhibition of microglial activation. nih.gov

In vitro experiments provide further evidence for this anti-inflammatory action. Minocycline dose-dependently suppressed the production of TNF-α, IL-6, and IFN-γ in LPS-stimulated human monocytic cells. nih.gov Similarly, it inhibited the LPS-induced release of TNF-α and IL-1β from cultured microglial cells. nih.govresearchgate.net However, the effects can be context-dependent. One study reported that minocycline only inhibited TNF-α and IL-6 synthesis in human microglial-like cells when used in combination with retinoids, while another found that certain concentrations could augment the production of IL-1β, IFN-γ, and IL-6 in LPS-stimulated human monocytes. researchgate.netresearchgate.net Despite these occasional contrasting findings, the bulk of preclinical evidence points toward a robust inhibitory effect of minocycline on the production of major proinflammatory cytokines.

Influence on Complement System Proteins

Preclinical investigations into the direct influence of minocycline on complement system proteins are limited. One in vitro study examined the effects of minocycline on complement activation and found that at concentrations of 100 mg/l or less, it did not inhibit the ability of Propionibacterium acnes to cleave C3 in normal human serum. nih.gov This process was studied in serum where complement activation was allowed via the alternative pathway. nih.gov Furthermore, the antibiotic did not affect the total haemolytic activity of complement in normal human serum at the same concentration. nih.gov This particular study concluded that there was no evidence to suggest that minocycline's efficacy in inflammatory conditions like acne vulgaris is due to the inhibition of complement activation. nih.gov While minocycline is known for its broad anti-inflammatory properties, which may indirectly interact with the outcomes of complement activation in various disease models, direct modulatory effects on specific complement proteins have not been a primary focus of the available preclinical research. mdpi.comnih.gov

Experimental Models of Inflammatory Bowel Disease

This compound has demonstrated significant therapeutic effects in various preclinical models of inflammatory bowel disease (IBD). Studies using dextran (B179266) sulfate (B86663) sodium (DSS) and trinitrobenzene sulfonic acid (TNBS) induced colitis in mice have shown that minocycline administration can ameliorate disease severity. nih.govfrontiersin.org

In a mouse model of DSS-induced acute colitis, both prophylactic and therapeutic treatment with minocycline significantly reduced the mortality rate and attenuated the clinical and histological signs of colonic injury. nih.gov Mechanistically, minocycline administration was found to suppress the expression of inducible nitric oxide synthase (iNOS) and the production of nitrotyrosine in colonic tissues. nih.gov It also inhibited the expression of pro-inflammatory cytokines and repressed the elevated mRNA levels of several matrix metalloproteinases (MMPs), including MMP-2, MMP-3, MMP-9, and MMP-13. nih.govoup.com A reduction in the apoptotic index in colonic tissues and decreased serum nitric oxide production were also observed. nih.gov In chronic DSS-induced colitis, minocycline treatment similarly led to reduced body weight loss and improved colonic histology. nih.gov

Similar protective effects were noted in the TNBS-induced colitis model, where minocycline decreased the mortality rate and inhibited the expression of pro-inflammatory cytokines in the colon. nih.gov The anti-inflammatory effects are further highlighted by findings that minocycline can decrease the expression of chemotactic mediators such as monocyte chemotactic protein-1 (MCP-1) and cytokine-induced neutrophil chemoattractant-1 (CINC-1), as well as the intercellular adhesion molecule-1 (ICAM-1) in the inflamed tissue. oup.comresearchgate.net In vitro experiments using Caco-2 intestinal epithelial cells showed that minocycline reduced the release of the chemokine IL-8. oup.comresearchgate.net Furthermore, preclinical studies suggest that minocycline treatment can help restore a balanced intestinal microbiota, increasing the counts of beneficial bacteria like lactobacilli and bifidobacteria, which are often downregulated in colitic rats. oup.comresearchgate.net

| Model | Key Findings | Molecular Mechanisms |

|---|---|---|

| DSS-Induced Acute Colitis (Mice) | Diminished mortality rate, attenuated colitis severity. nih.gov | Suppressed iNOS expression and nitrotyrosine production, inhibited pro-inflammatory cytokines, repressed MMPs (2, 3, 9, 13), diminished apoptosis. nih.gov |

| DSS-Induced Chronic Colitis (Mice) | Reduced body weight loss, improved colonic histology. nih.gov | Blocked expression of iNOS, pro-inflammatory cytokines, and MMPs. nih.gov |

| TNBS-Induced Acute Colitis (Mice) | Decreased mortality rate, ameliorated colitis severity. nih.gov | Inhibited pro-inflammatory cytokine expression. nih.gov |

| Chemically Induced Colitis (Rats) | Improved colonic oxidative status, restored balanced intestinal microbiota. oup.comresearchgate.net | Decreased expression of MCP-1, CINC-1, and ICAM-1. oup.comresearchgate.net |

Studies in Dermatitis and Periodontitis Models

Minocycline's anti-inflammatory properties have been shown to be beneficial in preclinical models of dermatitis and periodontitis. While specific models of dermatitis were not detailed in the provided search results, its effectiveness in inflammatory skin conditions is a recognized aspect of its non-antibiotic functions.

In experimental models of periodontitis, minocycline has demonstrated significant protective effects on alveolar bone. nih.gov In a ligature-induced periodontitis model in Wistar rats, systemic minocycline treatment resulted in a notable reduction in periodontal breakdown and vertical bone loss compared to untreated animals. nih.gov The compound also helped preserve bone quality, as evidenced by a significant reduction in trabecular spacing and an increase in trabecular thickness. nih.gov Histopathological analysis confirmed that minocycline reduced bone resorption, decreased the inflammatory response, and helped maintain the integrity of bone collagen fibers. nih.gov In fact, animals treated with minocycline showed a significant increase in the amount of remaining alveolar bone collagen compared to the untreated periodontitis group. nih.gov These findings underscore the potential of minocycline to mitigate the tissue damage associated with periodontitis by inhibiting inflammation and bone resorption. nih.gov

| Parameter | Observation | Significance |

|---|---|---|

| Vertical Bone Loss | Significantly reduced in minocycline-treated group compared to untreated group. nih.gov | p < 0.05 |

| Bone Quality | Preserved alveolar bone thickness, number, and spacing; increased bone volume to tissue volume ratio. nih.gov | - |

| Histopathology | Reduced bone resorption and inflammatory response. nih.gov | - |

| Bone Collagen Fibers | Maintained collagen fiber integrity; significant increase in remaining bone collagen. nih.gov | p = 0.0635 (vs. untreated) |

Research in Atherosclerosis Models

Preclinical studies using animal models of atherosclerosis have revealed vasculoprotective effects of minocycline. In Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet, a model for de novo atherogenesis, minocycline treatment reduced atherosclerotic plaque size and vascular stenosis. nih.gov